Cas no 921998-87-0 (N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a specialized organic compound featuring a thiazole core functionalized with a sulfonamide group and an acetamide side chain. Its molecular structure, incorporating chloro and methylphenyl substituents, suggests potential utility in medicinal chemistry or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The compound’s distinct sulfonamido-thiazole scaffold may contribute to enhanced binding affinity or selectivity in target interactions. Its well-defined chemical properties and stability under controlled conditions make it suitable for research and development in pharmaceutical or crop protection fields. Further studies are required to fully elucidate its mechanistic and applicative potential.
N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide structure
921998-87-0 structure
商品名:N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
CAS番号:921998-87-0
MF:C19H18ClN3O3S2
メガワット:435.94752073288
CID:6613388
PubChem ID:18571971

N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
    • N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
    • N-(3-chloro-4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
    • AKOS024639257
    • F2322-0420
    • 921998-87-0
    • N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
    • インチ: 1S/C19H18ClN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-6-5-13(2)17(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
    • InChIKey: AJCAKHPFRRKFBH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C)NC(CC1=CSC(=N1)NS(C1C=CC(C)=CC=1)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 435.0478115g/mol
  • どういたいしつりょう: 435.0478115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 125Ų

N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2322-0420-2μmol
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2322-0420-20μmol
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2322-0420-75mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2322-0420-5μmol
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2322-0420-1mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2322-0420-15mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2322-0420-10mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2322-0420-30mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA78712-25mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0
25mg
$360.00 2024-05-20
A2B Chem LLC
BA78712-5mg
N-(3-chloro-4-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
921998-87-0
5mg
$272.00 2024-05-20

N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 関連文献

N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamideに関する追加情報

Recent Advances in the Study of N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 921998-87-0)

N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 921998-87-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole core and sulfonamide functionality, has demonstrated promising pharmacological properties, particularly in the context of targeted therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Preliminary in vitro studies have shown that N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide exhibits selective inhibition against specific kinase targets, with notable efficacy in suppressing tumor cell proliferation. These findings have spurred further investigations into its structure-activity relationships (SAR) to enhance its potency and selectivity.

Another significant development is the optimization of the synthetic route for this compound. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions. For instance, a recent publication highlighted the successful application of palladium-catalyzed cross-coupling reactions to streamline the synthesis of the thiazole moiety. These advancements not only facilitate large-scale production but also enable the generation of derivatives for further pharmacological evaluation.

In addition to its kinase inhibitory properties, N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide has shown potential as an anti-inflammatory agent. Animal models of inflammation have revealed its ability to modulate key inflammatory cytokines, suggesting a possible application in autoimmune disorders. However, further preclinical studies are required to validate these effects and assess any potential side effects.

The pharmacokinetic profile of this compound has also been a focal point of recent research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its bioavailability and half-life. Early results indicate that the compound has favorable oral bioavailability, making it a viable candidate for oral administration in clinical settings. Nonetheless, challenges such as metabolic stability and potential drug-drug interactions remain to be addressed.

Looking ahead, the future of N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide research appears promising. Ongoing efforts are directed toward expanding its therapeutic applications, including its potential use in combination therapies with other anticancer or anti-inflammatory agents. Furthermore, computational modeling and high-throughput screening are being employed to identify additional molecular targets and optimize its pharmacological profile.

In conclusion, N-(3-chloro-4-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 921998-87-0) represents a compelling area of study in chemical biology and medicinal chemistry. Its dual role as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in synthesis and pharmacokinetics, underscores its potential as a therapeutic candidate. Continued research will be essential to fully realize its clinical applications and address remaining challenges.

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